molecular formula C14H26N2O2 B1485821 Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1241675-19-3

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1485821
CAS No.: 1241675-19-3
M. Wt: 254.37 g/mol
InChI Key: JKQASXYMCLUHSJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .


Molecular Structure Analysis

The molecular formula of this compound is C11H20N2O2. It has an average mass of 212.289 Da and a monoisotopic mass of 212.152481 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 53.5±3.0 kJ/mol and it has a flash point of 132.5±20.4 °C. The compound has an index of refraction of 1.494 and a molar refractivity of 57.5±0.3 cm3 .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been synthesized and characterized in various studies. Moriguchi et al. (2014) described the synthesis of a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. They characterized its molecular structure through single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Asymmetric Synthesis

Brock et al. (2012) used a similar compound in the asymmetric synthesis of (+)-pseudococaine, illustrating its potential in creating complex molecular structures. This process included a ring-closing iodoamination, highlighting the compound's utility in organic synthesis (Brock et al., 2012).

Combinatorial Chemistry

Pedersen et al. (2004) explored the use of a related compound in combinatorial chemistry, specifically in the synthesis of benztropine analogues. This study demonstrates the role of such compounds in the development of diverse chemical libraries, potentially useful in drug discovery (Pedersen et al., 2004).

Chemical Reactivity and Transformation

Other studies, like the one by Baylis and Thomas (2007), focused on the chemical reactivity and transformation of similar compounds. Their research on mesylation and elimination from related azabicyclo compounds offers insights into the complex reactions these structures can undergo (Baylis & Thomas, 2007).

Proline Analogue Synthesis

Casabona, Jiménez, and Cativiela (2007) synthesized a new proline analogue using a similar compound, showcasing its application in creating constrained amino acid analogues. This research indicates the compound's potential in peptide and protein engineering (Casabona, Jiménez, & Cativiela, 2007).

Safety and Hazards

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses . The interaction between this compound and PARP-1 can inhibit the enzyme’s activity, leading to potential therapeutic applications in the treatment of PARP-1-associated diseases . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PARP-1 by this compound can lead to alterations in DNA repair mechanisms, affecting cell survival and proliferation . Furthermore, this compound may impact other cellular processes, such as apoptosis and autophagy, by interacting with key regulatory proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the catalytic domain of PARP-1, inhibiting its activity and preventing the synthesis of poly (ADP-ribose) chains . This inhibition can lead to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of PARP-1 activity and persistent alterations in cell signaling pathways . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PARP-1 activity without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and organ damage may occur . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which can modify its structure and activity . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of the compound can influence its activity and effects on cellular function. Understanding the transport and distribution dynamics is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a key role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with PARP-1 and other nuclear proteins . Targeting signals and post-translational modifications may influence the localization and activity of the compound, affecting its overall biochemical effects. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of action and optimizing its therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQASXYMCLUHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

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